(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Overview
Description
OR-1896 is the active metabolite of Levosimendan, a highly specific phosphodiesterase (PDE III) inhibitor. It is known for its vasodilatory properties and partial anti-inflammatory effects. OR-1896 produces vasodilation in various blood vessels through the activation of ATP-sensitive potassium channels . This compound is primarily used in research related to heart failure and vascular dysfunction .
Preparation Methods
OR-1896 is synthesized as a metabolite of Levosimendan. During the metabolism of Levosimendan, approximately 5% of the drug is converted to the metabolite OR-1855 in the large intestine, which is then acetylated in the liver to form the active metabolite OR-1896 . The synthetic route involves the conversion of Levosimendan to OR-1855, followed by acetylation to produce OR-1896 .
Chemical Reactions Analysis
OR-1896 undergoes several types of chemical reactions, including:
Oxidation: OR-1896 can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: OR-1896 can participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
OR-1896 has a wide range of scientific research applications, including:
Chemistry: It is used to study the effects of phosphodiesterase inhibitors and their role in various chemical reactions.
Biology: OR-1896 is used to investigate the biological pathways involved in vasodilation and anti-inflammatory responses.
Medicine: The compound is extensively studied for its potential therapeutic effects in treating heart failure and vascular dysfunction
Mechanism of Action
OR-1896 exerts its effects primarily through the inhibition of phosphodiesterase III. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA phosphorylates various target proteins, leading to vasodilation and reduced inflammation . Additionally, OR-1896 can open ATP-sensitive potassium channels, further contributing to its vasodilatory effects .
Comparison with Similar Compounds
OR-1896 is unique compared to other phosphodiesterase inhibitors due to its specific mechanism of action and long-lasting effects. Similar compounds include:
Milrinone: Another phosphodiesterase III inhibitor, but with a shorter half-life and different pharmacokinetic properties.
Cilostamide: A phosphodiesterase III inhibitor that also exhibits positive inotropic effects.
EMD 57033: A calcium sensitizer that enhances the force of contraction in the presence of OR-1896.
OR-1896 stands out due to its ability to produce sustained cardiovascular effects for up to 7 to 9 days after discontinuation of Levosimendan infusion .
Properties
IUPAC Name |
N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZXNMWZXLDEKG-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031294 | |
Record name | OR-1896 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220246-81-1 | |
Record name | OR-1896 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220246811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OR-1896 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OR-1896 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKC90B19NV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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